![molecular formula C27H27N2P B14406095 N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline CAS No. 88258-98-4](/img/structure/B14406095.png)
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline is a complex organic compound known for its unique structure and properties. This compound features a phosphanylidene group attached to an aniline derivative, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline typically involves the reaction of 4,5-dimethylaniline with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group plays a crucial role in these interactions, facilitating the compound’s binding to various substrates and influencing their reactivity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylamine: An organic compound with a similar triphenyl structure but lacking the phosphanylidene group.
Triphenylphosphine: A related compound that features a triphenylphosphine group but differs in its overall structure and reactivity.
Uniqueness
N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline stands out due to its unique combination of a phosphanylidene group with an aniline derivative. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88258-98-4 |
|---|---|
Molekularformel |
C27H27N2P |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N,4,5-trimethyl-2-[(triphenyl-λ5-phosphanylidene)amino]aniline |
InChI |
InChI=1S/C27H27N2P/c1-21-19-26(28-3)27(20-22(21)2)29-30(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20,28H,1-3H3 |
InChI-Schlüssel |
LPRHMRJUXLWKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


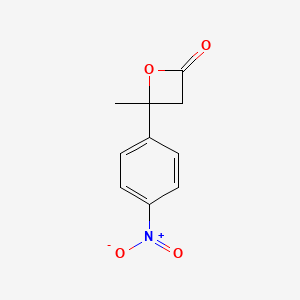
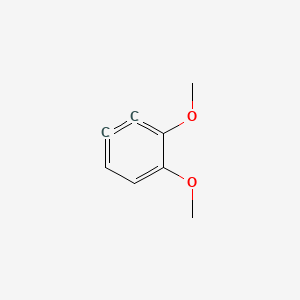
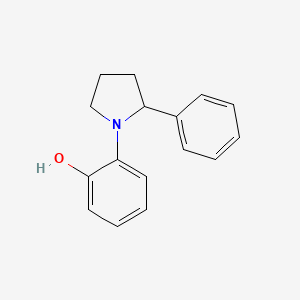
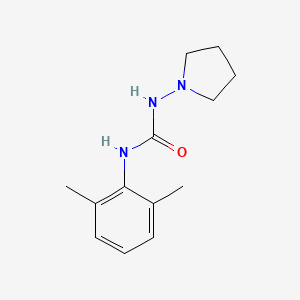
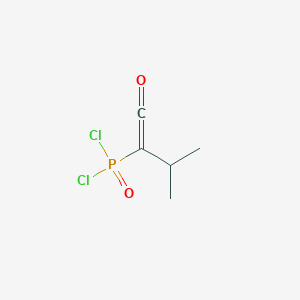
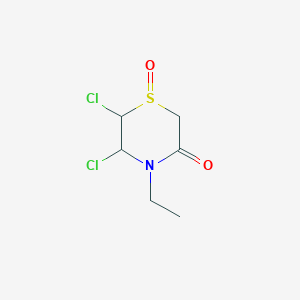

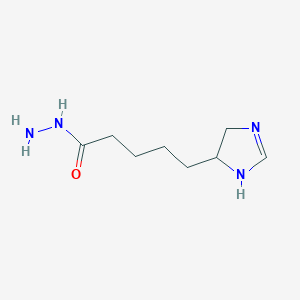

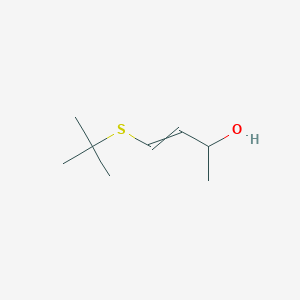
![3-(Hydroxyimino)-1-methyl-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14406093.png)
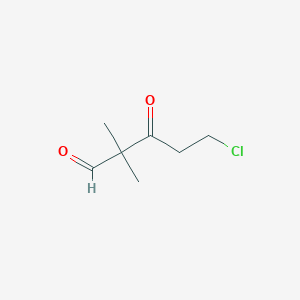
![4-[3-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14406104.png)

